(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

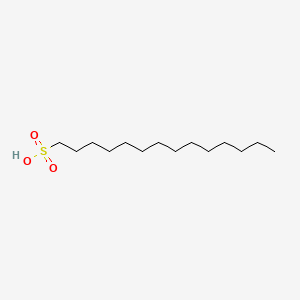

2-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, specifically a phospholipid with the chemical formula C26H54NO7P. It is characterized by the presence of a stearoyl (octadecanoyl) group at the second position of the glycerol backbone . This compound is a significant component of biological membranes and plays a crucial role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with stearoyl chloride or stearic anhydride . The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of 2-stearoyl-sn-glycero-3-phosphocholine involves the enzymatic acylation of lysophosphatidylcholine using lipases. This method is preferred due to its specificity and efficiency . The process is carried out in a bioreactor under controlled conditions of temperature and pH to optimize the enzyme activity and product yield .

Chemical Reactions Analysis

Types of Reactions

2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

Hydrolysis: Catalyzed by phospholipases, this reaction results in the formation of lysophosphatidylcholine and free fatty acids.

Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Transesterification reactions often use alcohols and acid catalysts.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Lysophosphatidylcholine and stearic acid.

Substitution: Various acyl-substituted phosphatidylcholines.

Scientific Research Applications

2-stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Plays a role in cell signaling and membrane structure studies.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

2-stearoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity and permeability, which in turn affects various cellular processes . The compound interacts with membrane proteins and other lipids, modulating their function and activity . It also participates in signaling pathways by serving as a substrate for enzymes like phospholipases .

Comparison with Similar Compounds

Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphocholine: Similar structure but with two stearoyl groups.

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one stearoyl and one oleoyl group.

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one palmitoyl and one oleoyl group.

Uniqueness

2-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific acylation at the second position, which imparts distinct biophysical properties to the membranes it incorporates into . This specificity allows it to play unique roles in membrane dynamics and cellular signaling compared to other phosphatidylcholines .

Properties

Molecular Formula |

C26H54NO7P |

|---|---|

Molecular Weight |

523.7 g/mol |

IUPAC Name |

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m0/s1 |

InChI Key |

IQGPMZRCLCCXAG-VWLOTQADSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)

![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)

![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)

![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)